![molecular formula C11H18ClN B12351414 Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)
Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl. It is a derivative of benzylamine, where the benzyl group is substituted with a propan-2-yl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(propan-2-yl)benzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzyl nitrile or benzamide.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, used as a research chemical.
Benzylamine: A simpler analog without the propan-2-yl substitution.
N-Methylbenzylamine: Similar structure but without the propan-2-yl group.
Uniqueness
Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Eigenschaften
Molekularformel |
C11H18ClN |
|---|---|
Molekulargewicht |
199.72 g/mol |
IUPAC-Name |
N-methyl-1-(4-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)11-6-4-10(5-7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H |
InChI-Schlüssel |
UENIQSMGNXHVLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B12351355.png)
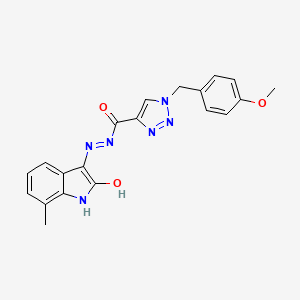
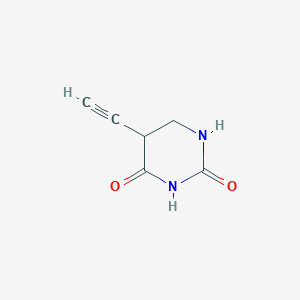
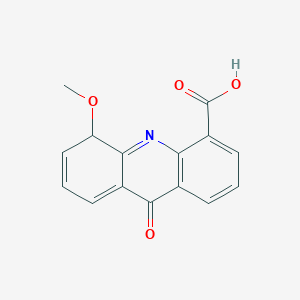
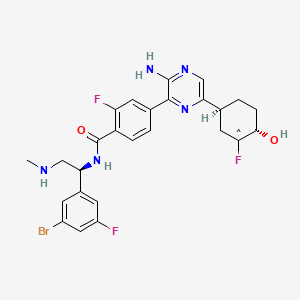
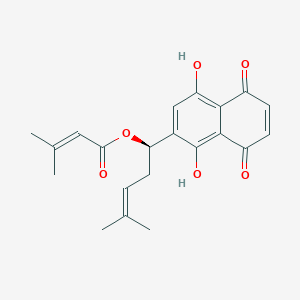
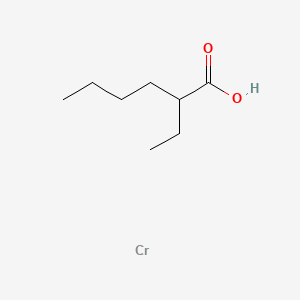


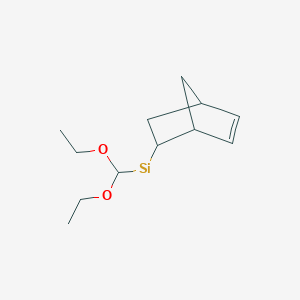
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)

![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)
